N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride
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Overview
Description
N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate amine. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring often have diverse pharmacological properties.
Uniqueness
N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride is unique due to the specific arrangement of functional groups and the combination of thieno and pyrimidine rings
Properties
IUPAC Name |
N-[2-amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S.ClH/c1-22-13-5-3-2-4-10(13)12(17)8-18-15(21)14-11-6-7-23-16(11)20-9-19-14;/h2-7,9,12H,8,17H2,1H3,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKPGLYFPMSZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=C3C=CSC3=NC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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